

# Technical Guide: Physicochemical Properties of Celecoxib-d4

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## Compound of Interest

Compound Name: Celecoxib-d4

Cat. No.: B1140425

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An In-depth Analysis of Solubility and Stability for Researchers and Drug Development Professionals

## Introduction

**Celecoxib-d4**, a deuterated analog of the selective COX-2 inhibitor Celecoxib, serves as a critical internal standard in bioanalytical assays due to its mass shift and similar chemical properties to the parent compound. For researchers, scientists, and drug development professionals, understanding the solubility and stability of **Celecoxib-d4** is paramount for its effective use in experimental settings, ensuring accurate quantification and reliable study outcomes.

This technical guide provides a comprehensive overview of the available solubility and stability data relevant to **Celecoxib-d4**. It is important to note that while specific quantitative studies on the solubility and stability of **Celecoxib-d4** are not extensively available in public literature, the physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the data for Celecoxib is presented here as a close and reliable surrogate for **Celecoxib-d4**. This guide summarizes this data, outlines relevant experimental protocols, and provides visual workflows to aid in experimental design.

## Solubility Data

The solubility of a compound is a critical parameter for its handling, formulation, and in vitro testing. Based on available data for Celecoxib, the following tables summarize its solubility in

various common solvents. This data is expected to be a very close approximation for **Celecoxib-d4**.

**Table 1: Solubility of Celecoxib in Organic Solvents**

Solvent	Solubility (approx.)
Ethanol	~25 mg/mL
Dimethyl Sulfoxide (DMSO)	~16.6 mg/mL
Dimethylformamide (DMF)	~25 mg/mL

**Table 2: Aqueous Solubility of Celecoxib**

Conditions	Solubility (approx.)
PBS (pH 7.2) with 1:4 Ethanol	~0.2 mg/mL
Water	Very low

## Stability Data

The stability of **Celecoxib-d4** is crucial for its long-term storage and for maintaining its integrity in experimental solutions. The following table summarizes the known stability of Celecoxib.

**Table 3: Stability of Celecoxib**

Form	Storage Conditions	Stability
Crystalline Solid	-20°C	≥ 4 years
Aqueous Solution	Room Temperature	Not recommended for more than one day

## Experimental Protocols

Detailed methodologies are essential for reproducing and verifying solubility and stability data. The following are standard protocols that can be applied to the assessment of **Celecoxib-d4**.

## Protocol 1: Determination of Solubility in Organic Solvents

Objective: To determine the saturation solubility of **Celecoxib-d4** in various organic solvents.

Materials:

- **Celecoxib-d4** powder
- Selected organic solvents (e.g., Ethanol, DMSO, DMF)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Methodology:

- Add an excess amount of **Celecoxib-d4** powder to a known volume of the selected organic solvent in a vial.
- Tightly cap the vial and agitate it using a vortex mixer for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
- After agitation, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **Celecoxib-d4** in the diluted sample using a validated HPLC method.

- Calculate the original solubility in mg/mL or mol/L.

## Protocol 2: Assessment of Short-Term Stability in Aqueous Solution

Objective: To evaluate the stability of **Celecoxib-d4** in an aqueous solution over a defined period.

Materials:

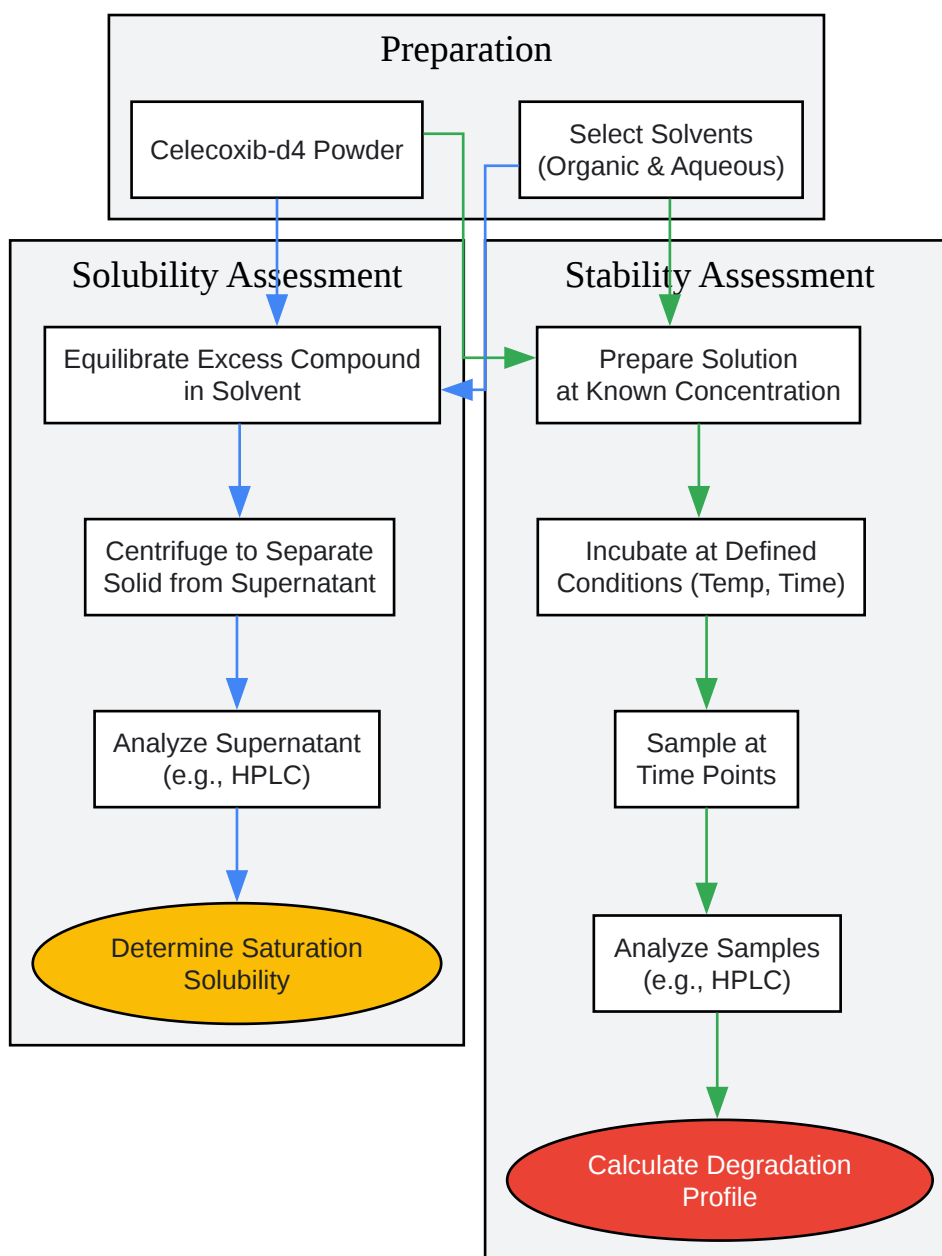
- **Celecoxib-d4** stock solution (in an organic solvent like DMSO)
- Aqueous buffer (e.g., PBS, pH 7.4)
- Incubator or water bath
- HPLC system

Methodology:

- Prepare a working solution of **Celecoxib-d4** in the aqueous buffer by diluting the stock solution.
- Divide the solution into several aliquots in separate vials.
- Store the vials at a specific temperature (e.g., room temperature, 37°C).
- At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.
- Immediately analyze the sample by HPLC to determine the concentration of **Celecoxib-d4**.
- Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like **Celecoxib-d4**.



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Caption: Workflow for Solubility and Stability Testing.

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